molecular formula C11H18ClNO B1436474 1-(2,4-Dimethylphenoxy)propan-2-amine hydrochloride CAS No. 29238-40-2

1-(2,4-Dimethylphenoxy)propan-2-amine hydrochloride

Cat. No. B1436474
CAS RN: 29238-40-2
M. Wt: 215.72 g/mol
InChI Key: IFBOBNZYRQENES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

DMPA-HCl has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including drugs, pesticides, and other organic compounds. It is also used in the synthesis of polymers and other materials. It is relatively easy to synthesize and is stable in a variety of conditions.


Molecular Structure Analysis

The molecular formula of DMPA-HCl is C11H17NO : HCl . The molecular weight is 179.3 : 36.5 . The structure can be represented by the SMILES notation: CC1=CC=C (OCC ©N)C ©=C1.Cl .


Chemical Reactions Analysis

DMPA-HCl acts as a proton donor and can interact with a variety of molecules, including proteins, nucleic acids, and carbohydrates. It can also interact with lipids, forming a lipophilic complex. This complex can then interact with other molecules, such as enzymes, receptors, and other proteins, to produce a variety of effects.


Physical And Chemical Properties Analysis

DMPA-HCl is a white solid with a melting point of 140-142°C and a molecular weight of 253.7 g/mol. It is soluble in water.

properties

IUPAC Name

1-(2,4-dimethylphenoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-4-5-11(9(2)6-8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBOBNZYRQENES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenoxy)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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